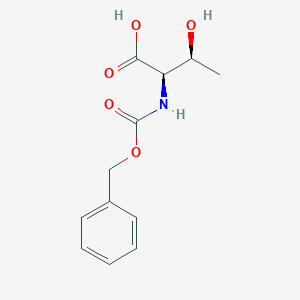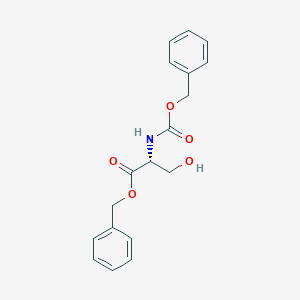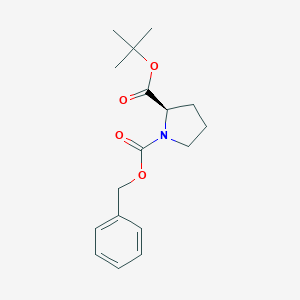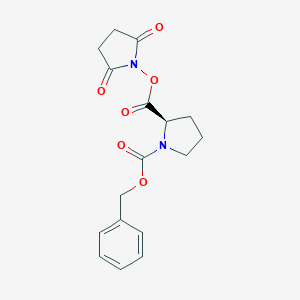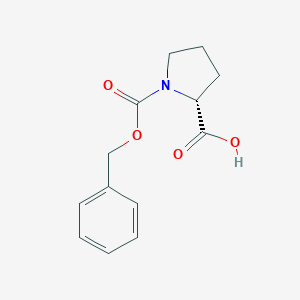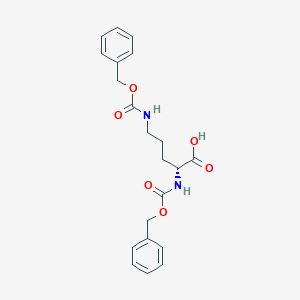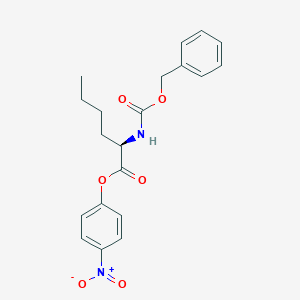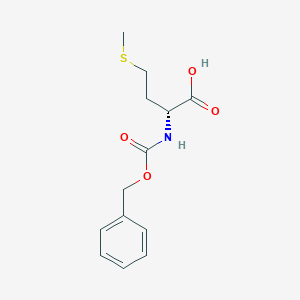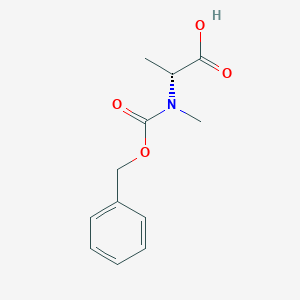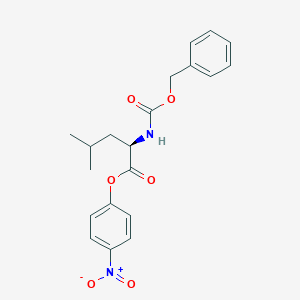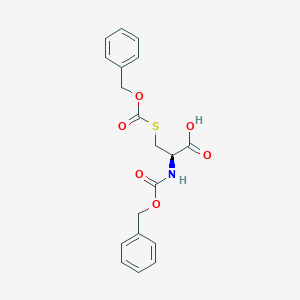
Z-Cys(Z)-OH
Vue d'ensemble
Description
Z-Cys(Z)-OH, also known as 2-Amino-3-thiopropanoic acid, is a naturally occurring amino acid that is found in both plants and animals. It is an essential component of many proteins and plays a key role in several biochemical and physiological processes. This compound is a versatile molecule that can be used in a variety of applications, including as a building block for drug synthesis, a component of bioprocessing, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Surface Chemistry and Photoluminescence in Nanorods : The study by Yang et al. (2010) revealed that the presence of OH bonds in ZnO nanorods influences surface recombination. This finding is significant for understanding the surface chemistry and photoluminescence properties of these nanomaterials.
Photocatalytic Applications : Zhao et al. (2020) demonstrated the use of l-cysteine-assisted hydrothermal process to fabricate ZnIn2S4/In(OH)3 hollow microspheres. Their research, detailed in their paper, highlights the potential of such structures in enhancing hydrogen production and pollutant degradation, a key area in environmental science.
Electronic Structure and Optical Properties : The electronic structure of Zn(OH)2 was studied by Wang et al. (2015), providing insights into its optical properties and luminescence, which are crucial for various applications in material science.
Z-DNA Chemistry and Biology : The chemistry and biology of left-handed Z-DNA were explored by Rich, Nordheim, and Wang (1984). Understanding the molecular structure and function of Z-DNA is fundamental in the field of molecular biology and genetics.
Occupational Health and Safety in Construction : A study by Zhang and Mohandes (2020) proposed a Z-numbers-based Risk Management Framework, emphasizing the importance of data analytics and risk management in occupational health.
Photocatalyst Systems Design : Li et al. (2020) researched the creation of Z-scheme photocatalysts, as discussed in their publication, which is significant for environmental applications such as water purification.
Zn(OH)2 Phase Transformation Study : The phase transformation from Zn(OH)2 to ZnO was investigated by Wang et al. (2011), providing critical insights into materials processing and engineering.
Antibacterial Activity of ZnO : The study by Prasanna and Vijayaraghavan (2015) explored the antibacterial activity of ZnO, shedding light on its potential applications in healthcare and sanitation.
Mécanisme D'action
Target of action
Compounds like “Z-Cys(Z)-OH” often interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and the biological context. For example, cysteine-containing peptides have been found to bind to gold clusters .
Biochemical pathways
The compound’s interaction with its targets could affect various biochemical pathways. For instance, zinc finger proteins, which contain cysteine residues, have been found to play roles in cell proliferation, inflammation, apoptosis, and other processes .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the binding of cysteine-containing peptides to gold clusters has been studied using density functional theory .
Analyse Biochimique
Biochemical Properties
Z-Cys(Z)-OH plays a role in various biochemical reactions. It has been found to interact with enzymes such as Cytochrome P450 . The nature of these interactions is complex and involves the formation of covalent bonds between the sulfur atom in the cysteine residue and the iron atom in the enzyme
Cellular Effects
It is known that the compound can influence cell function by modulating the activity of enzymes it interacts with . For instance, its interaction with Cytochrome P450 could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes and other biomolecules. For example, in the case of Cytochrome P450, this compound binds to the enzyme, potentially influencing its activity . This could lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. A study on a similar compound, Z-Cys(Bzl)-ONp, suggests that it is stable under standard storage conditions .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes such as Cytochrome P450
Subcellular Localization
Given its interactions with enzymes such as Cytochrome P450, it is possible that it may be localized to the endoplasmic reticulum, where this enzyme is typically found
Propriétés
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-phenylmethoxycarbonylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c21-17(22)16(20-18(23)25-11-14-7-3-1-4-8-14)13-27-19(24)26-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPRICKEUGRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57912-35-3 | |
| Record name | N,S-Dibenzyloxycarbonyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057912353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




